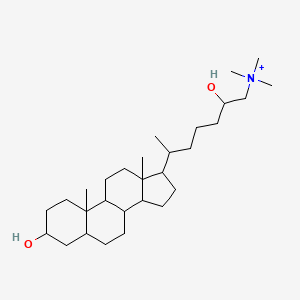
Lithocholylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リトコール酸コリンは、リトコール酸のステロイド核とアセチルコリンのコリン部分を組み合わせたハイブリッド分子です。 この化合物は、ムスカリン受容体アンタゴニストとしての役割で知られており、さまざまなムスカリン受容体サブタイプと相互作用します .
準備方法
リトコール酸コリンは、リトコールタウリンのステロイド核とアセチルコリンのコリン部分を組み合わせることで合成されます。 合成には、アセチルコリンエステラーゼによる加水分解が伴います . 特定の反応条件と工業的生産方法は、入手可能な文献には詳しく記載されていません。
化学反応の分析
リトコール酸コリンは、以下のようなさまざまな化学反応を起こします。
加水分解: アセチルコリンエステラーゼによって触媒されます.
結合反応: ムスカリン受容体に結合し、M1、M2、およびM3ムスカリン受容体との相互作用によって媒介される細胞内シグナル伝達経路を阻害します.
これらの反応で使用される一般的な試薬と条件には、アセチルコリンエステラーゼとさまざまなムスカリン受容体サブタイプが含まれます。 これらの反応から生成される主な生成物は、阻害されたシグナル伝達経路とアセチルコリン誘発反応の減少です .
科学研究への応用
リトコール酸コリンには、いくつかの科学研究への応用があります。
科学的研究の応用
Chemical Properties and Mechanism of Action
Lithocholylcholine is synthesized from lithocholic acid and choline, resulting in a hybrid molecule that retains the structural characteristics of both components. It has been shown to interact with various muscarinic receptors (M1, M2, M3, M4, and M5), which are integral to numerous physiological processes.
- Binding Affinities : this compound exhibits varying binding affinities for muscarinic receptors:
These affinities indicate that this compound is particularly potent at the M3 receptor, where it acts as an antagonist, inhibiting acetylcholine-induced signaling pathways.
Pharmacological Studies
This compound's interaction with muscarinic receptors has made it a subject of interest in pharmacological research:
- Antagonistic Effects : It inhibits intracellular signaling mediated by M1, M2, and M3 receptors, showing potential for use in conditions where modulation of cholinergic signaling is beneficial, such as in certain gastrointestinal disorders and neurodegenerative diseases .
- Comparative Potency : In functional assays, this compound was found to be significantly more potent than other related compounds like lithocholyltaurine in inhibiting acetylcholine-induced increases in inositol phosphate formation, suggesting its potential as a therapeutic agent in cholinergic dysfunctions .
Neuropharmacology
Research indicates that this compound may have implications in neuropharmacology due to its effects on cholinergic signaling pathways:
- Cognitive Enhancement : Given its ability to modulate muscarinic receptor activity, this compound could be explored for enhancing cognitive functions or treating cognitive deficits associated with age-related decline or neurodegenerative diseases like Alzheimer's disease .
Cancer Research
Recent studies have also investigated the role of this compound in cancer biology:
- Colon Cancer : Evidence suggests that this compound may influence cancer cell signaling pathways through its interaction with muscarinic receptors, potentially affecting tumor growth dynamics .
Table 1: Summary of Research Findings on this compound
| Study Focus | Key Findings | Implications |
|---|---|---|
| Binding Affinity | Higher affinity for M3 receptor compared to other muscarinic receptors | Potential use as a selective antagonist |
| Inhibition Mechanism | Inhibits acetylcholine-induced signaling pathways | Possible therapeutic role in cholinergic disorders |
| Cancer Cell Studies | Modulates growth dynamics in colon cancer cells | Investigate further for cancer treatment options |
作用機序
リトコール酸コリンは、特にM1、M2、およびM3サブタイプであるムスカリン受容体に結合することで効果を発揮します。 これらの受容体によって媒介される細胞内シグナル伝達経路を阻害し、アセチルコリン誘発性のイノシトールリン酸産生増加やミトゲン活性化タンパク質キナーゼリン酸化の阻害などがあります . この阻害により、ラットの大動脈輪の弛緩などのアセチルコリン誘発反応が減少します .
類似の化合物との比較
リトコール酸コリンは、リトコール酸とアセチルコリンを組み合わせたハイブリッド構造を持つため、ユニークです。類似の化合物には以下が含まれます。
リトコールタウリン: ムスカリン受容体と相互作用する別の胆汁酸抱合体ですが、リトコール酸コリンよりも効力が弱いです.
リトコール酸コリンのユニークさは、類似の化合物と比較して、ムスカリン受容体に対する高い効力と選択的な結合親和性にあります .
類似化合物との比較
Lithocholylcholine is unique due to its hybrid structure combining lithocholic acid and acetylcholine. Similar compounds include:
Lithocholyltaurine: Another bile acid conjugate that interacts with muscarinic receptors but is less potent than this compound.
Acetylcholine: A neurotransmitter that binds to muscarinic receptors but does not have the hybrid structure of this compound.
This compound’s uniqueness lies in its higher potency and selective binding affinity for muscarinic receptors compared to similar compounds .
特性
分子式 |
C29H54NO2+ |
|---|---|
分子量 |
448.7 g/mol |
IUPAC名 |
[2-hydroxy-6-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptyl]-trimethylazanium |
InChI |
InChI=1S/C29H54NO2/c1-20(8-7-9-23(32)19-30(4,5)6)25-12-13-26-24-11-10-21-18-22(31)14-16-28(21,2)27(24)15-17-29(25,26)3/h20-27,31-32H,7-19H2,1-6H3/q+1 |
InChIキー |
KWEWGNPMETZMTR-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C[N+](C)(C)C)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
同義語 |
lithocholylcholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















